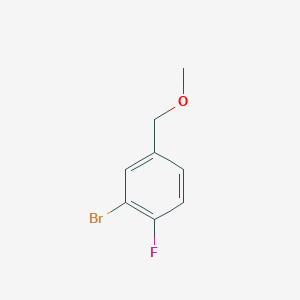

2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, organic compounds containing a halogen atom bonded to an aromatic ring, are of paramount importance in modern organic synthesis. Their utility stems from their ability to participate in a wide variety of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reactivity has made them indispensable precursors in the production of pharmaceuticals, agrochemicals, and advanced materials.

One of the most significant applications of aryl halides is in transition metal-catalyzed cross-coupling reactions. wikipedia.org Seminal reactions such as the Suzuki, Heck, and Sonogashira couplings utilize aryl halides as key substrates. rsc.org In these processes, a palladium catalyst is often employed to facilitate the coupling of the aryl halide with an organometallic or unsaturated partner. youtube.comyoutube.com The general mechanism for many of these reactions involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., palladium(0)), followed by transmetalation and reductive elimination to form the desired product and regenerate the catalyst. youtube.com The reactivity of the aryl halide in these reactions is dependent on the nature of the halogen, with the bond strength to carbon generally decreasing in the order F > Cl > Br > I, which often translates to an inverse order of reactivity in oxidative addition.

Overview of Fluorine and Bromine in Aromatic Systems

The presence of fluorine and bromine atoms on an aromatic ring imparts distinct electronic and steric properties that chemists can exploit for synthetic purposes.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect on the aromatic ring. numberanalytics.com This effect can decrease the ring's reactivity towards electrophilic substitution. numberanalytics.com However, fluorine's lone pairs can participate in a resonance-donating effect, which, although weaker than its inductive effect, can influence the regioselectivity of reactions. nih.gov The incorporation of fluorine can also enhance properties like thermal stability and chemical resistance in materials. acs.org A unique aspect of fluorine substitution is the concept of "fluoromaticity," where the addition of fluorine's lone pairs to the π-system can, in some cases, increase the aromatic character and stability of the ring. nih.govacs.org This contrasts with other halogens, where this stabilizing effect is much less pronounced. acs.org

Role of the Methoxymethyl Moiety in Aromatic Building Blocks

The methoxymethyl group (–CH₂OCH₃), often abbreviated as MOM, is a common functional group in organic synthesis, primarily utilized as a protecting group for alcohols and, to a lesser extent, amines. wikipedia.orgadichemistry.comyoutube.com In the context of an aromatic building block like 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, the methoxymethyl group is attached to the benzene (B151609) ring.

Protecting groups are essential in multi-step synthesis to prevent a reactive functional group from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. chemistrytalk.org The MOM group functions as a methoxymethyl ether. It is stable under a range of conditions, including exposure to many oxidizing and reducing agents, bases, and nucleophiles, typically within a pH range of 4 to 12. adichemistry.comchemistrytalk.org However, it is sensitive to acidic conditions and can be readily cleaved by acid hydrolysis to regenerate the original functional group, often a hydroxymethyl group (-CH₂OH) in the case of aromatic compounds. adichemistry.com This controlled installation and removal allow for greater synthetic flexibility when constructing complex molecules.

Chemical Compound Data

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-fluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVRUQXKXJMOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377723 | |

| Record name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-22-6 | |

| Record name | 2-Bromo-1-fluoro-4-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 Fluoro 4 Methoxymethyl Benzene

Direct Halogenation Strategies

Direct halogenation strategies involve the introduction of a bromine or fluorine atom onto a benzene (B151609) ring that already contains the other necessary substituents. The success of these methods hinges on the directing effects of the existing groups to achieve the desired regiochemistry.

Bromination of Fluorinated Benzene Precursors

A logical approach to synthesizing 2-Bromo-1-fluoro-4-(methoxymethyl)benzene is the direct bromination of a 1-fluoro-4-(methoxymethyl)benzene (B1626139) precursor. This synthesis is an example of an electrophilic aromatic substitution reaction. The regiochemical outcome is controlled by the directing effects of the fluorine and methoxymethyl substituents already present on the aromatic ring.

In the precursor 1-fluoro-4-(methoxymethyl)benzene, both the fluorine atom (at C1) and the methoxymethyl group (at C4) direct incoming electrophiles to the C2 and C3 positions (and their equivalents). The position at C2 is ortho to the fluorine and meta to the methoxymethyl group. Given that both groups favor substitution at this position, bromination using an electrophilic bromine source such as N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst is expected to yield the desired this compound. nih.govresearchgate.net The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. organicchemistrytutor.com

Table 1: Proposed Bromination of a Fluorinated Precursor

| Step | Precursor | Reagents & Conditions | Product |

| 1 | 1-fluoro-4-(methoxymethyl)benzene | N-Bromosuccinimide (NBS), Acetonitrile (B52724) (solvent) | This compound |

Fluorination of Brominated Benzene Precursors

An alternative direct halogenation strategy involves introducing the fluorine atom onto a brominated precursor. The Balz-Schiemann reaction is a prominent method for this transformation, converting a primary aromatic amine into a fluorine atom via a diazonium salt intermediate. wikipedia.orgnumberanalytics.com

This pathway would commence with the precursor 2-bromo-4-(methoxymethyl)aniline. The synthesis of this aniline (B41778) could be achieved by nitrating a suitable 1-bromo-4-(methoxymethyl)benzene (B72038) precursor, followed by the reduction of the nitro group.

The Balz-Schiemann reaction proceeds in two main stages: numberanalytics.com

Diazotization: The primary amine is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a cold, aqueous fluoroboric acid (HBF₄). This process converts the amino group into a diazonium tetrafluoroborate (B81430) salt ([Ar-N₂]⁺BF₄⁻).

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated. This thermal decomposition releases nitrogen gas (N₂) and boron trifluoride (BF₃), resulting in the formation of the aryl fluoride. wikipedia.org

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) or effecting the diazotization with nitrosonium salts to avoid the isolation of the potentially unstable diazonium intermediate. wikipedia.orgresearchgate.net

Table 2: Proposed Fluorination via Balz-Schiemann Reaction

| Step | Precursor | Reagents & Conditions | Intermediate/Product |

| 1 | 2-bromo-4-(methoxymethyl)aniline | 1. NaNO₂, HBF₄, 0-5 °C | 2-bromo-4-(methoxymethyl)benzenediazonium tetrafluoroborate |

| 2 | Diazonium salt intermediate | Heat (thermal decomposition) | This compound |

Functional Group Interconversions on the Aromatic Ring

These methods involve the step-by-step construction of the target molecule by modifying functional groups on a pre-halogenated benzene core. This allows for precise control over the placement of each substituent.

Introduction of the Methoxymethyl Group

This strategy begins with a commercially available or readily synthesized scaffold, such as 3-bromo-4-fluorobenzyl alcohol. The synthesis then focuses on converting the benzyl (B1604629) alcohol's hydroxyl group into the target methoxymethyl ether.

The synthesis of the precursor, 3-bromo-4-fluorobenzyl alcohol, can be accomplished by the reduction of 3-bromo-4-fluoro-benzoic acid. This reduction can be carried out using reagents like sodium borohydride (B1222165) after converting the carboxylic acid to a mixed anhydride (B1165640) with ethyl chloroformate. google.com

Once the benzyl alcohol is obtained, the final step is a Williamson ether synthesis. The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663), to form the methoxymethyl ether linkage. masterorganicchemistry.com

Table 3: Synthesis via Introduction of the Methoxymethyl Group

| Step | Precursor | Reagents & Conditions | Intermediate/Product |

| 1 | 3-bromo-4-fluoro-benzoic acid | 1. Ethyl chloroformate, Et₃N 2. Sodium borohydride (NaBH₄) | 3-bromo-4-fluorobenzyl alcohol |

| 2 | 3-bromo-4-fluorobenzyl alcohol | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | This compound |

Sequential Introduction of Halogen Substituents

Multi-step syntheses that carefully introduce each substituent in a specific order are fundamental to creating complex substitution patterns on an aromatic ring. wku.edu A plausible route to this compound could start from fluorobenzene (B45895).

A Friedel-Crafts acylation of fluorobenzene with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would yield 4-fluoroacetophenone, as the fluorine atom directs substitution to the para position. The subsequent bromination of 4-fluoroacetophenone would introduce a bromine atom at the position meta to the deactivating acetyl group and ortho to the fluorine, yielding 3-bromo-4-fluoroacetophenone.

From this intermediate, the synthesis could proceed through several functional group transformations:

Reduction of the Ketone: The acetyl group can be reduced to an ethyl group.

Side-Chain Halogenation: The ethyl group can be halogenated at the benzylic position.

Substitution and Ether Formation: The resulting halide can be converted to the target methoxymethyl group.

This sequential approach demonstrates how the electronic properties of intermediate functional groups can be leveraged to control the regiochemistry of subsequent substitution steps.

Advanced Synthetic Approaches to this compound Analogues

Modern synthetic organic chemistry offers advanced, catalyst-driven methods for forming carbon-carbon and carbon-heteroatom bonds, which can be applied to the synthesis of complex substituted benzenes like the target molecule and its analogues.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. youtube.comresearchgate.net A retrosynthetic approach might disconnect the molecule at one of the carbon-halogen bonds or the carbon-methoxymethyl bond.

For instance, a plausible Suzuki coupling could involve the reaction of a borylated precursor, such as 1-fluoro-4-(methoxymethyl)benzene-2-boronic acid pinacol (B44631) ester, with an electrophilic bromine source under palladium catalysis. Conversely, one could envision a coupling between 2,4-dibromo-1-fluorobenzene (B74303) and a suitable organoboron reagent to introduce the methoxymethyl group or its precursor. These methods offer high functional group tolerance and can often be performed under mild conditions, providing a versatile alternative to classical synthetic routes. youtube.commdpi.com

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound does not involve chiral centers, so stereoselectivity is not a primary concern. However, regioselectivity—the control of where the substituents are placed on the aromatic ring—is of critical importance. The relative positions of the bromo, fluoro, and methoxymethyl groups are dictated by the sequence of reactions and the directing effects of these groups.

A plausible synthetic strategy begins with a precursor such as 1-fluoro-4-(methoxymethyl)benzene. The fluorine atom is an ortho-, para-director for electrophilic aromatic substitution, but it is deactivating. The methoxymethyl group is also an ortho-, para-director and is activating. When both are present, their directing effects must be considered in concert.

Directed ortho-Metalation (DoM): A powerful strategy for achieving high regioselectivity is Directed ortho-Metalation (DoM). wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium), which then deprotonates the nearest (ortho) position on the aromatic ring. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile to install a substituent at that specific position.

For a related substrate, the ether oxygen in aryl benzyl ethers can act as a DMG. lookchem.com The methoxy (B1213986) group is a known DMG. wikipedia.org In the case of 1-fluoro-4-(methoxymethyl)benzene, the fluorine and the ether oxygen of the methoxymethyl group can both influence the site of lithiation. Studies on fluorinated aryl benzyl ethers have shown that a fluorine atom positioned meta to an ether linkage can direct lithiation to the C-2 position (between the two groups). lookchem.com This is due to the increased acidity of the hydrogen at that position, influenced by the inductive effects of both the fluorine and oxygen atoms. baranlab.orglookchem.com

The general mechanism involves:

Coordination of a strong base, such as butyllithium (B86547) (BuLi), to a Lewis basic directing group on the aromatic ring. wikipedia.orguwindsor.ca

Deprotonation of the C-H bond ortho to the directing group, forming an aryllithium intermediate. wikipedia.orguwindsor.ca

Quenching the intermediate with an electrophile (e.g., a bromine source like Br₂) to introduce the desired substituent.

Table 1: Regioselectivity in Directed ortho-Metalation of Substituted Benzenes

| Substrate | Directing Group(s) | Base | Site of Metalation | Reference |

|---|---|---|---|---|

| Anisole | -OCH₃ | n-BuLi | ortho to -OCH₃ | wikipedia.orgbaranlab.org |

| Fluorobenzene | -F | BuLi/PMDTA | ortho to -F | lookchem.com |

| 3-Fluoroanisole | -F, -OCH₃ | BuLi | Between -F and -OCH₃ | lookchem.com |

| 4-Fluoroanisole | -F, -OCH₃ | BuLi | ortho to -OCH₃ | lookchem.com |

Electrophilic Aromatic Bromination: Another key consideration is electrophilic aromatic bromination. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the ring. Both fluorine and the methoxymethyl group are ortho, para-directing. Starting with 1-fluoro-3-(methoxymethyl)benzene, the fluorine directs to positions 2 and 4, while the methoxymethyl group directs to positions 2 and 6. The position common to both directing effects (position 2) would be strongly favored, leading to the desired product. Various brominating agents like N-bromosuccinimide (NBS) in acetonitrile can be used for such transformations. mdpi.com The regioselectivity can be high, especially when directing groups work in concert. mdpi.com

One-Pot and Cascade Reactions for Related Structures

For instance, a hypothetical one-pot process for a related structure could involve an initial Directed ortho-Metalation followed by trapping with one electrophile, a subsequent transmetalation, and reaction with a second electrophile.

Applying this logic, one could envision a process starting from a simpler aromatic precursor where sequential, regioselective metalation and electrophilic trapping steps occur in a single pot to build up the substitution pattern seen in this compound. The development of such a process would depend on carefully controlling reaction conditions to ensure each step proceeds selectively before initiating the next.

Reactivity and Chemical Transformations of 2 Bromo 1 Fluoro 4 Methoxymethyl Benzene

Halogen-Directed Reactivity

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring dictates the potential for specific substitution reactions. Their distinct electronic properties and positions relative to each other and the methoxymethyl group determine the feasibility and regioselectivity of these transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

For an SNAr reaction to occur on 2-Bromo-1-fluoro-4-(methoxymethyl)benzene at the fluorine center, the ring must be sufficiently electron-deficient to be attacked by a nucleophile. The rate of reaction is influenced by two main factors: the ability of the leaving group to depart and the stability of the intermediate carbanion.

Leaving Group Ability : In the context of SNAr, the leaving group ability of halogens is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom, making the attached carbon more electrophilic. youtube.com

A hypothetical SNAr reaction is depicted below:

Figure 1: Hypothetical Nucleophilic Aromatic Substitution on this compound.

Editor's Note: The heading for this section was specified by the prompt. Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, not substitution at the bromine center. The following section discusses the EAS reactivity of the aromatic ring of this compound.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The regiochemical outcome of the reaction on a substituted benzene ring is determined by the directing effects of the substituents already present. vanderbilt.edu These substituents can be classified as activating or deactivating, and as ortho, para- or meta-directors.

In this compound, we must consider the directing effects of all three substituents:

Fluoro Group (-F) : Deactivating, ortho, para-director.

Bromo Group (-Br) : Deactivating, ortho, para-director.

Methoxymethyl Group (-CH2OCH3) : Activating, ortho, para-director.

The available positions for substitution on the ring are C3, C5, and C6.

Position C3 : Ortho to -Br and meta to both -F and -CH2OCH3.

Position C5 : Para to -F, ortho to -CH2OCH3, and meta to -Br.

Position C6 : Ortho to -F and meta to both -Br and -CH2OCH3.

The methoxymethyl group is an activating group and will strongly direct incoming electrophiles to its ortho and para positions. The para position is already occupied by the fluorine atom. Therefore, it directs to the C3 and C5 positions. The fluorine and bromine atoms are deactivating but also direct ortho and para. The fluorine atom directs to the C3 (ortho) and C5 (para) positions. The bromine atom directs to the C3 (ortho) and C6 (para, which is occupied) positions.

Considering these combined effects, position C5 is the most favored site for electrophilic attack. This position benefits from being para to the fluoro group and, more importantly, ortho to the activating methoxymethyl group. Position C3 is also activated (ortho to both -CH2OCH3 and -Br, and ortho to -F), but steric hindrance from the adjacent bromine atom might be a factor. Position C6 is the least likely to be substituted. Therefore, electrophilic aromatic substitution on this compound is expected to yield predominantly the 5-substituted product. nih.gov

Figure 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound.

Cross-Coupling Reactions

The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Aryl bromides are common substrates in palladium-catalyzed cross-coupling reactions due to their optimal balance of reactivity and stability. They readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. nih.gov

This compound can be coupled with various boronic acids or boronic esters to introduce new aryl, heteroaryl, or alkyl groups onto the benzene ring. The reaction typically proceeds with high yield and selectivity at the C-Br bond, leaving the C-F bond intact.

Below is a table outlining typical conditions for a Suzuki-Miyaura coupling reaction involving an aryl bromide like this compound.

| Table 1: Representative Conditions for Suzuki-Miyaura Coupling | |

|---|---|

| Component | Example |

| Aryl Halide | This compound |

| Boron Reagent | Phenylboronic acid, 4-Methylphenylboronic acid, etc. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos, XPhos (used with Pd precursors like Pd(OAc)₂) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Toluene, Dioxane, THF, DME (often with water) |

| Temperature | 80-120 °C |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It involves the reaction of an aryl halide with an amine in the presence of a base and a palladium catalyst with a suitable phosphine (B1218219) ligand. chemrxiv.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of anilines and their derivatives.

This compound can serve as the aryl halide component, reacting with a wide variety of primary and secondary amines to form the corresponding N-aryl products. The choice of ligand is crucial for the success of the reaction and depends on the nature of the amine. nsf.gov

The following table provides representative conditions for the Buchwald-Hartwig amination of an aryl bromide.

| Table 2: Representative Conditions for Buchwald-Hartwig Amination | |

|---|---|

| Component | Example |

| Aryl Halide | This compound |

| Amine | Aniline (B41778), Morpholine, Benzylamine, etc. |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-110 °C |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, have long been used for the formation of carbon-carbon and carbon-heteroatom bonds. Copper can be used either catalytically or stoichiometrically. In modern synthetic chemistry, copper catalysis is often employed in conjunction with palladium or as a standalone catalyst system for various cross-coupling reactions. mdpi.commdpi.com

For this compound, copper-mediated reactions could be employed to form biaryl linkages or to introduce other functionalities. For instance, copper-catalyzed arylation of alkyl halides with organometallic reagents is a known transformation. beilstein-journals.orgbeilstein-journals.org Additionally, copper can catalyze the coupling of aryl halides with a variety of nucleophiles. mdpi.com A copper-catalyzed fluorination of aryl bromides has also been reported, although it often requires a directing group. rsc.org

The methoxy (B1213986) group present in the methoxymethyl moiety of this compound could potentially influence the outcome of copper-mediated reactions, and the reaction conditions would need to be carefully optimized to achieve the desired transformation.

Transformations Involving the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound is a common protecting group for alcohols and phenols. organic-chemistry.org Its stability and the availability of various deprotection methods make it a versatile functional handle.

The cleavage of the MOM ether to reveal the corresponding alcohol or phenol (B47542) is a common transformation in organic synthesis. A variety of methods have been developed for the deprotection of phenolic and other aromatic MOM ethers. researchgate.net These methods often involve acidic conditions or the use of Lewis acids.

Several reagents and catalytic systems have been shown to be effective for the deprotection of MOM ethers, including:

Solid Acid Catalysts: Heteropolyacids like the Wells-Dawson acid, both in bulk and supported on silica, have been used for the efficient deprotection of phenolic MOM ethers, often with high to quantitative yields in short reaction times. nih.govmdpi.com Silica-supported sodium hydrogen sulfate (B86663) is another effective heterogeneous catalyst for this transformation. organic-chemistry.org

Lewis Acids and Other Reagents: Bismuth trichloride (B1173362) has been reported as a mild and effective reagent for the cleavage of MOM ethers. morressier.com Other systems like CBr₄ and PPh₃ have also been employed for the selective deprotection of phenolic MOM ethers. researchgate.net

Table 3: Selected Methods for the Deprotection of Methoxymethyl Ethers

| Reagent/Catalyst | Solvent | Temperature | Substrate Scope |

| Wells-Dawson Heteropolyacid | Methanol or 1,2-dichloroethane | 65-80°C | Phenolic MOM ethers |

| Silica-supported NaHSO₄ | Dichloromethane (B109758) | Room Temperature | Phenolic MOM ethers |

| Bismuth Trichloride (30 mol%) | Acetonitrile (B52724)/Water | 50°C | Phenolic and other MOM ethers |

| CBr₄ / PPh₃ | Aprotic solvents (e.g., CICH₂CH₂Cl) | Thermal | Phenolic MOM ethers |

The methoxymethyl group is generally stable to a wide range of oxidizing and reducing agents, which is a key characteristic of a good protecting group. adichemistry.com

Oxidation: Direct oxidation of the methoxymethyl group itself is not a common transformation. However, the benzylic position of the methoxymethyl ether is susceptible to oxidation under certain conditions. For instance, the oxidation of benzylic ethers can lead to the formation of benzoate (B1203000) esters or benzaldehydes. rsc.orgsiu.eduresearchgate.net Reagents such as nitric acid in dichloromethane or hypervalent iodine reagents have been used for such transformations. siu.eduresearchgate.net The oxidation of benzyl (B1604629) ethers can also be achieved using ozone or a nitroxyl (B88944) radical catalyst. organic-chemistry.org It is important to note that these oxidations typically cleave the ether linkage. The oxidation of the aromatic ring itself is also possible under specific conditions, for example, using peracids to introduce a hydroxyl group. nih.gov

Reduction: The MOM ether is generally stable to many reducing agents, including those commonly used for the reduction of other functional groups. organic-chemistry.org For example, it is inert to reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org However, cleavage of benzyl ethers, a related functionality, can be achieved via catalytic hydrogenation. organic-chemistry.org In some cases, strong reducing conditions, such as using zinc in the presence of hydrochloric acid, can lead to the dissociation of the MOM group. adichemistry.com The reduction of the benzylic position of an ether can also be achieved using hydrogen gas. youtube.com

Applications of 2 Bromo 1 Fluoro 4 Methoxymethyl Benzene in Organic Synthesis

A Versatile Building Block for Complex Organic Molecules

The strategic placement of reactive sites on 2-Bromo-1-fluoro-4-(methoxymethyl)benzene makes it a valuable starting material for the synthesis of more elaborate organic structures. The presence of the bromine atom allows for the formation of new carbon-carbon bonds through various cross-coupling reactions, while the fluorine and methoxymethyl groups can influence the electronic properties and steric hindrance of the molecule, guiding the course of chemical transformations.

Synthesis of Biaryl Compounds

Biaryl scaffolds are prevalent in many pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the creation of these structures. In this context, this compound can serve as the aryl halide partner, reacting with a variety of arylboronic acids or esters in the presence of a palladium catalyst to yield a diverse range of biaryl compounds.

While specific documented examples of this compound in Suzuki-Miyaura reactions are not extensively reported in readily available literature, the reactivity of similar bromo-fluoro-substituted aromatic compounds is well-established. For instance, the cross-coupling of various arylboronic acids with aryl chlorides, a reaction that can be extended to aryl bromides, has been successfully achieved using palladium catalysts. This suggests that this compound would be a competent substrate in such transformations. The general scheme for such a reaction is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic Acid | Palladium Catalyst | 2-Aryl-1-fluoro-4-(methoxymethyl)benzene |

This table represents a generalized reaction scheme and specific conditions would need to be optimized for individual substrates.

Precursor for Advanced Aromatic Scaffolds

Beyond biaryl compounds, this compound can be envisioned as a precursor for the synthesis of more complex, fused aromatic ring systems. The bromine atom can be utilized in various cyclization reactions to build additional rings onto the existing benzene (B151609) core. For example, through a sequence of reactions involving metal-halogen exchange followed by reaction with a suitable dielectrophile, it is theoretically possible to construct polycyclic aromatic compounds. The synthesis of angularly fused polyaromatic compounds often involves the cyclization of biaryl precursors, which can be derived from compounds like this compound. rsc.org

Role in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Intermediate in API Synthesis for Therapeutic Agents

| Drug Class | Key Intermediate | Structural Similarity to Target Compound |

| SGLT2 Inhibitors (e.g., Dapagliflozin) | 5-bromo-2-chlorobenzoic acid derivatives | Halogenated benzene ring |

Scaffold for Pharmacophore Development

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The substituted benzene ring of this compound can serve as a central scaffold for the development of new pharmacophore models. For instance, in the design of kinase inhibitors, which are crucial in cancer therapy, specific arrangements of hydrogen bond donors, acceptors, and hydrophobic regions are essential for binding to the ATP-binding site of the kinase. The functional groups on this compound (fluorine as a potential hydrogen bond acceptor, the ether oxygen in the methoxymethyl group as another, and the aromatic ring as a hydrophobic feature) can be elaborated upon to create a library of compounds for screening against various kinases. The development of quantitative structure-activity relationship (QSAR) models for kinase inhibitors often identifies the importance of specific pharmacophoric features, which can be incorporated into scaffolds derived from this compound. nih.govmdpi.com

Catalysis and Material Science Applications

The application of this compound extends beyond medicinal chemistry into the realms of catalysis and material science.

In catalysis, ligands play a crucial role in determining the activity and selectivity of a metal catalyst. It is conceivable that this compound could be functionalized, for example by replacing the bromine with a phosphine (B1218219) group, to create novel ligands for transition metal catalysts. The electronic properties of such a ligand, influenced by the fluorine and methoxymethyl substituents, could fine-tune the catalytic activity of the metal center in reactions such as cross-coupling or hydrogenation.

In material science, fluorinated polymers are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. sciengine.com While direct polymerization of this compound is not a common application, it could serve as a monomer or a precursor to a monomer for the synthesis of specialty fluorinated polymers. For example, after conversion of the bromo group to a polymerizable functional group, it could be incorporated into polyimides or other high-performance polymers, potentially enhancing their solubility and processability. researchgate.net

Precursor for Ligands in Catalytic Systems

The development of novel ligands is a cornerstone of advancements in transition-metal catalysis. Phosphine ligands, in particular, are a major class of ancillary ligands that can modulate the steric and electronic properties of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst. organic-chemistry.org Aryl bromides are common starting materials for the synthesis of triarylphosphines through various cross-coupling methodologies. rsc.org

This compound serves as an excellent scaffold for the synthesis of specialized phosphine ligands. The carbon-bromine bond is susceptible to oxidative addition to a low-valent transition metal, such as palladium(0) or nickel(0), which is a key step in many cross-coupling reactions. For instance, in a typical palladium-catalyzed phosphination, the aryl bromide reacts with a phosphine source, such as diphenylphosphine (B32561) or its derivatives, to form a new carbon-phosphorus bond. rsc.org

The synthetic utility of this compound in this context is highlighted by its potential to generate ligands with distinct electronic and steric properties. The fluorine atom, being a strongly electron-withdrawing group, can influence the electron density of the resulting phosphine ligand. This electronic perturbation can, in turn, affect the catalytic activity of the metal complex. The methoxymethyl group, on the other hand, can introduce additional steric bulk and may also offer a potential coordination site, leading to the formation of hemilabile ligands.

A general synthetic route to a phosphine ligand derived from this compound could involve a palladium-catalyzed cross-coupling reaction with a secondary phosphine, as illustrated in the following hypothetical reaction scheme:

Illustrative Synthesis of a Phosphine Ligand

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Diphenylphosphine | Pd(dba)2 / Xantphos | 2-(Diphenylphosphino)-1-fluoro-4-(methoxymethyl)benzene |

This table represents a hypothetical reaction based on established palladium-catalyzed phosphination methodologies.

The resulting phosphine ligand, 2-(diphenylphosphino)-1-fluoro-4-(methoxymethyl)benzene, could then be employed in a variety of catalytic systems for reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or hydrogenation, where the electronic and steric tuning provided by the fluoro and methoxymethyl substituents could lead to enhanced catalytic performance.

Integration into Functional Materials

The field of materials science continuously seeks novel organic molecules that can be incorporated into functional materials with tailored optical, electronic, and physical properties. Fluorinated organic materials have garnered significant attention due to the unique effects of fluorine substitution, which include lowering of HOMO and LUMO energy levels, enhanced stability, and promotion of favorable solid-state packing through C-H···F interactions. rsc.org

This compound represents a valuable building block for the synthesis of such functional materials. The bromo substituent provides a reactive handle for polymerization reactions, most notably through Suzuki or Stille cross-coupling reactions, which are powerful methods for the construction of conjugated polymers. These polymers are the active components in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The incorporation of the 2-fluoro-4-(methoxymethyl)phenylene unit into a polymer backbone can impart several desirable characteristics. The fluorine atom can enhance the electron-accepting properties of the polymer, which is beneficial for n-type or ambipolar charge transport in OFETs. rsc.org Furthermore, the methoxymethyl group can improve the solubility of the resulting polymer, facilitating its processing from solution for device fabrication.

An example of how this compound could be integrated into a conjugated polymer is through a Suzuki polymerization with a diboronic acid or ester comonomer.

Illustrative Polymerization Reaction

| Monomer 1 | Monomer 2 | Catalyst | Polymer |

| This compound | Thiophene-2,5-diboronic acid | Pd(PPh3)4 | Poly(2-fluoro-4-(methoxymethyl)phenylene-alt-thiophene) |

This table illustrates a potential synthetic route to a conjugated polymer utilizing the subject compound.

The resulting polymer, poly(2-fluoro-4-(methoxymethyl)phenylene-alt-thiophene), would be expected to possess unique electronic and photophysical properties arising from the combination of the electron-rich thiophene (B33073) unit and the modified phenylene unit. The fluorine and methoxymethyl substituents would play a crucial role in fine-tuning these properties, potentially leading to materials with improved performance in electronic devices.

Mechanistic Investigations Involving 2 Bromo 1 Fluoro 4 Methoxymethyl Benzene

Kinetics of Substitution and Coupling Reactions

The kinetics of reactions involving 2-bromo-1-fluoro-4-(methoxymethyl)benzene are significantly influenced by the electronic nature of its substituents. The fluorine atom, being highly electronegative, and the electron-donating methoxymethyl group at the para position to the bromine, create a unique electronic environment that affects reaction rates.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the first and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex. nih.gov The rate of this step is sensitive to the electronic properties of the aryl halide. For instance, electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups can have the opposite effect.

Kinetic studies on analogous compounds, such as 4-bromoanisole, provide a useful framework for understanding the reactivity of this compound. In a comparative kinetic study of the Suzuki reaction, it was observed that an electron-donating group like methoxy (B1213986) (–OCH₃) resulted in a high turnover frequency (TOF), indicating a rapid reaction. researchgate.net Conversely, an electron-donating amino group (–NH₂) led to a decrease in the TOF. researchgate.net The methoxymethyl group (–CH₂OCH₃) in the target molecule is also considered electron-donating, which would influence the kinetics of cross-coupling reactions.

The following table presents kinetic data from a study on the Suzuki-Miyaura coupling of various substituted aryl bromides, which helps to contextualize the expected reactivity of this compound.

Table 1: Kinetic Data for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

| Aryl Bromide | Substituent | Turnover Frequency (TOF) (h⁻¹) | Yield (%) |

|---|---|---|---|

| 4-Bromonitrobenzene | -NO₂ (electron-withdrawing) | 3343 | >80 |

| 4-Bromoanisole | -OCH₃ (electron-donating) | 2744 | - |

Data adapted from a comparative kinetic study of the Suzuki reaction involving various substituted aryl bromides. researchgate.net

Spectroscopic Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. In palladium-catalyzed cross-coupling reactions of this compound, key intermediates include palladium(II) oxidative addition complexes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly ³¹P NMR for phosphine-ligated palladium catalysts, are invaluable for this purpose. nih.gov

The oxidative addition of an aryl halide to a Pd(0) complex results in a square planar Pd(II) species. The characterization of such complexes provides direct evidence for the initial step of the catalytic cycle. For example, the oxidative addition of aryl bromides to Pd(PCy₃)₂ has been studied, and the resulting trans-Pd(PCy₃)₂(Ar)(Br) complexes have been isolated and characterized. nih.gov These complexes exhibit distinct signals in ³¹P NMR spectroscopy, which can be monitored to follow the progress of the reaction. nih.gov

Isotopic Labeling Studies for Reaction Pathway Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. The use of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), can provide detailed insights into bond-forming and bond-breaking steps. nih.gov

In the context of cross-coupling reactions involving this compound, isotopic labeling could be employed to unravel the intricacies of the catalytic cycle. For instance, a kinetic isotope effect (KIE) study could determine whether the C-Br bond cleavage is the rate-determining step. nih.gov By comparing the reaction rates of the unlabeled compound with a deuterated analogue, where deuterium is placed at a position that undergoes a bond change in the rate-determining step, the magnitude of the KIE can be measured. A significant KIE would suggest that the C-H (or C-D) bond cleavage is involved in the rate-limiting step.

For example, in the Buchwald-Hartwig amination, ¹³C KIE studies have been used to support the oxidative addition of the aryl halide to the palladium(0) complex as the first irreversible and likely rate-determining step. nih.gov Similar studies on this compound could confirm if this holds true for this specific substrate.

The following table illustrates the type of data obtained from a KIE study in a Buchwald-Hartwig amination reaction, which could be analogously applied to the target compound.

Table 2: Experimental Kinetic Isotope Effects in a Buchwald-Hartwig Amination

| Isotope Effect | Experimental Value |

|---|---|

| KIEC–Br | > 1.025 |

| KIEC–Cl | > 1.03 |

Data adapted from a study on the mechanism of the Buchwald-Hartwig amination. nih.gov

Elucidation of Catalyst Cycles in Cross-Coupling Processes

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org For a substrate like this compound, the cycle would be initiated by the oxidative addition of the C-Br bond to a Pd(0) complex.

Oxidative Addition: The catalytically active Pd(0) species, typically bearing phosphine (B1218219) ligands, reacts with this compound to form a Pd(II) intermediate. wikipedia.org

Transmetalation: In a Suzuki-Miyaura coupling, for example, the organopalladium(II) halide intermediate would then react with an organoboron reagent in the presence of a base. This step involves the transfer of the organic group from the boron atom to the palladium center. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. libretexts.org

Derivatization and Structure Activity Relationship Studies of 2 Bromo 1 Fluoro 4 Methoxymethyl Benzene Analogues

Systematic Modification of the Aryl Halide Functionalities

The presence of two distinct halogen atoms, bromine and fluorine, on the aromatic ring of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene offers a rich platform for systematic chemical modification. The differential reactivity of the C-Br and C-F bonds allows for selective chemical transformations, enabling the exploration of a wide chemical space.

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have proven to be a powerful tool for the derivatization of the aryl bromide. This palladium-catalyzed reaction allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups at the bromine-substituted position. For instance, the coupling of this compound with various substituted phenylboronic acids can yield a library of biaryl compounds. The electronic and steric properties of the introduced substituents can be systematically varied to probe their impact on biological activity.

The fluorine atom, being less reactive in typical cross-coupling reactions, often remains intact during the initial derivatization of the bromine atom. However, its strong electronegativity significantly influences the electronic properties of the benzene (B151609) ring, affecting both the reactivity of the molecule and its potential interactions with biological targets. In some instances, nucleophilic aromatic substitution reactions can be employed to replace the fluorine atom, particularly when the aromatic ring is activated by strongly electron-withdrawing groups.

The systematic replacement of the bromine atom with a range of functionalities allows for a detailed investigation of the SAR. For example, replacing the bromine with small alkyl groups, electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl) can provide insights into the steric and electronic requirements for optimal biological activity.

Diversification of the Methoxymethyl Group

The methoxymethyl group at the 4-position of the benzene ring presents another key site for chemical diversification. This benzylic ether moiety can be modified through various synthetic strategies to explore the impact of alternative substituents on the compound's biological profile.

One common approach involves the cleavage of the methyl ether to reveal the corresponding benzylic alcohol. This alcohol can then serve as a versatile intermediate for the introduction of a wide range of functional groups. Esterification or etherification with different alkyl or aryl groups can modulate the lipophilicity and steric bulk of this side chain. For example, introducing larger or more polar groups can influence the compound's solubility and membrane permeability.

Bioisosteric replacement is another valuable strategy for diversifying the methoxymethyl group. Bioisosteres are functional groups that possess similar physicochemical or topological properties and can elicit similar biological responses. Replacing the ether oxygen with other heteroatoms, such as sulfur (to form a thioether) or nitrogen (to form an amine), can lead to analogues with altered hydrogen bonding capabilities and metabolic stability. Furthermore, the entire methoxymethyl group can be replaced with other bioisosteric equivalents, such as an ethyl group, a trifluoromethyl group, or various small heterocyclic rings, to explore a broader range of chemical space and potentially discover novel interactions with biological targets.

The following table illustrates potential bioisosteric replacements for the methoxymethyl group and their potential impact:

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| -CH₂OCH₃ | -CH₂SCH₃ (Thioether) | Altered hydrogen bonding, potential for improved metabolic stability. |

| -CH₂OCH₃ | -CH₂NHCH₃ (Secondary Amine) | Introduction of a basic center, potential for new ionic interactions. |

| -CH₂OCH₃ | -CH₂CH₂CH₃ (Propyl) | Increased lipophilicity, altered steric profile. |

| -CH₂OCH₃ | -CF₃ (Trifluoromethyl) | Increased lipophilicity, strong electron-withdrawing effects. |

| -CH₂OCH₃ | 1,2,3-Triazole | Introduction of a polar, hydrogen bond accepting heterocycle. |

Impact of Substituent Effects on Reactivity and Biological Activity

The electronic and steric effects of the substituents introduced at the aryl halide positions and the methoxymethyl group have a profound impact on both the chemical reactivity of the analogues and their biological activity.

The nature of the substituent on the aromatic ring can significantly influence the reactivity of the remaining aryl halide. For example, the introduction of electron-withdrawing groups via Suzuki coupling at the bromine position can activate the fluorine atom towards nucleophilic aromatic substitution. Conversely, electron-donating groups can deactivate the ring towards such reactions.

From a biological perspective, these substituent effects are critical in determining the affinity and selectivity of the compounds for their molecular targets. The electronic nature of the substituents can affect the molecule's ability to participate in key interactions such as hydrogen bonding, pi-stacking, and dipole-dipole interactions within a protein's binding pocket. For instance, the introduction of a hydrogen bond donor or acceptor can lead to a significant increase in binding affinity if the target protein has a complementary residue in the appropriate orientation.

Steric effects also play a crucial role. The size and shape of the substituents can dictate whether the molecule can fit into the binding site of a biological target. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient van der Waals contacts for high-affinity interaction. The interplay between electronic and steric effects is often complex, and a systematic approach to derivatization is essential to deconvolute these factors and establish a clear SAR.

Development of Libraries of Novel Compounds

The synthetic versatility of the this compound scaffold makes it an excellent starting point for the development of combinatorial libraries of novel compounds. By employing parallel synthesis techniques, a large number of analogues can be rapidly synthesized and screened for biological activity.

A common strategy for library development involves a divergent synthetic approach. Starting from the common this compound core, a variety of building blocks can be introduced at the bromine position using a robust and high-yielding reaction such as the Suzuki-Miyaura coupling. In a subsequent step, the methoxymethyl group can be deprotected and further functionalized with another set of diverse reagents. This two-dimensional diversification strategy allows for the creation of a large and structurally diverse library of compounds from a small number of starting materials.

The resulting compound libraries can then be screened against a panel of biological targets, such as protein kinases, proteases, or G-protein coupled receptors, to identify initial "hits" with promising activity. The SAR data obtained from these initial screens can then guide the design and synthesis of more focused, second-generation libraries to optimize the potency and selectivity of the lead compounds. This iterative process of library synthesis, biological screening, and SAR analysis is a powerful engine for the discovery of new drug candidates.

The following table outlines a hypothetical library design based on the this compound scaffold:

| Scaffold Position | R1 (from Aryl Bromide) | R2 (from Methoxymethyl) |

| 1 | Phenyl | Methyl |

| 2 | 4-Chlorophenyl | Ethyl |

| 3 | 3-Methoxyphenyl | Propyl |

| 4 | 2-Pyridyl | Benzyl (B1604629) |

| 5 | Thiophenyl | Acetyl |

By combining these different R1 and R2 groups, a library of 25 unique compounds can be generated for initial biological screening.

Advanced Research Perspectives and Future Directions

Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of organic compounds, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netlongdom.org For the synthesis of aryl halides like 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, several greener strategies are being explored.

One promising approach involves the use of less toxic reagents and solvent-free reaction conditions. ijprt.org For instance, moving away from traditional brominating agents that can be hazardous, researchers are investigating solid-supported reagents or enzymatic halogenation, which can offer higher selectivity and milder reaction conditions. Another key area is the use of alternative energy sources such as microwave irradiation or sonochemistry, which can accelerate reaction times and reduce energy consumption compared to conventional heating methods. ijprt.org The development of catalytic systems that can facilitate the direct functionalization of C-H bonds, thereby reducing the number of synthetic steps and the generation of byproducts, is also a significant focus in the green synthesis of functionalized aromatic compounds. chu.edu.cn

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

| Waste Prevention | One-pot synthesis or tandem reactions | Reduced number of purification steps and solvent usage. |

| Atom Economy | Catalytic C-H functionalization | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents | Use of water, supercritical CO2, or biodegradable solvents | Reduced environmental and health impacts of the synthetic process. |

| Energy Efficiency | Microwave-assisted or sonochemical methods | Faster reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | Deriving starting materials from biomass | Reduced reliance on petrochemical sources. |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of chemical compounds, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. mdpi.com For a molecule like this compound, flow chemistry can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivity. mdpi.comnih.gov

The ability to handle hazardous intermediates in situ is a major benefit of flow chemistry, which is particularly relevant for halogenation reactions that can be highly exothermic. mdpi.com Continuous flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat exchange, mitigating the risks of thermal runaways. mdpi.com Furthermore, flow chemistry setups can be readily automated and integrated with in-line purification and analysis, streamlining the entire synthetic process. vapourtec.com The application of flow chemistry to the synthesis and subsequent functionalization of this compound could lead to more efficient and safer manufacturing processes, particularly in the pharmaceutical and agrochemical industries. vapourtec.com

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, where the interactions between them are governed by non-covalent forces. youtube.com The presence of both a bromine and a fluorine atom on the benzene (B151609) ring of this compound makes it an interesting candidate for studies in supramolecular chemistry, particularly in the context of halogen bonding.

Halogen bonding is a directional, non-covalent interaction between a halogen atom acting as an electrophilic species and a Lewis base. nih.govscribd.com The strength and directionality of halogen bonds make them a valuable tool for the rational design of complex molecular architectures and functional materials. nih.gov The bromine atom in this compound can act as a halogen bond donor, while the fluorine atom can influence the electronic properties of the aromatic ring, thereby modulating the strength of the halogen bond. This could enable the use of this compound as a building block for the self-assembly of liquid crystals, organic conductors, and other functional materials. nih.gov The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-stacking, could lead to the formation of novel supramolecular structures with unique properties. rsc.orgresearchgate.net

Emerging Catalytic Systems for Functionalization

The presence of both a C-Br and a C-F bond, along with activatable C-H bonds, on the aromatic ring of this compound provides multiple sites for functionalization through various catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are well-established methods for forming new carbon-carbon bonds at the C-Br position. nobelprize.orgyoutube.com

More recently, significant advances have been made in the catalytic activation of C-F bonds, which are traditionally considered to be more challenging to functionalize due to their high bond energy. mdpi.comnih.gov The development of nickel and other transition metal catalysts has opened up new avenues for the selective functionalization of fluorinated aromatic compounds. mdpi.com Additionally, transition-metal-catalyzed C-H activation offers a direct and atom-economical way to introduce new functional groups onto the benzene ring, with the fluorine atom potentially acting as a directing group for ortho-functionalization. acs.org The ability to selectively functionalize different positions on the this compound ring using a variety of catalytic systems would greatly enhance its utility as a versatile synthetic intermediate.

| Catalytic System | Target Bond | Potential Transformation |

| Palladium Catalysis | C-Br | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings. |

| Nickel/Copper Catalysis | C-F | Cross-coupling reactions, hydrodefluorination. |

| Rhodium/Iridium Catalysis | C-H | Borylation, alkylation, arylation. |

Potential in Target-Oriented Synthesis and Natural Product Analogues

Target-oriented synthesis aims to develop efficient and elegant synthetic routes to complex molecules, often natural products or their analogues. beilstein-journals.orgnih.gov Functionalized aromatic compounds like this compound serve as crucial building blocks in such endeavors. libretexts.orgyoutube.com The methoxymethyl group can act as a protected form of a hydroxymethyl or formyl group, which are common functionalities in biologically active molecules.

The strategic placement of the bromine and fluorine atoms allows for sequential and regioselective introduction of various substituents, enabling the construction of complex molecular architectures. For instance, the bromine can be used as a handle for a cross-coupling reaction to build a larger carbon skeleton, while the fluorine atom can modulate the pharmacokinetic properties of the final molecule, such as its metabolic stability and lipophilicity. ncert.nic.in The ability to generate a library of diverse analogues from a common intermediate is a powerful strategy in drug discovery, and this compound is well-suited to serve as such an intermediate for the synthesis of novel therapeutic agents and agrochemicals. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-1-fluoro-4-(methoxymethyl)benzene, and how does solvent choice impact yield?

- Methodological Answer : The synthesis typically involves bromination/fluorination of substituted benzene precursors. For example, methoxymethyl-substituted benzene derivatives can undergo electrophilic aromatic substitution using brominating agents (e.g., NBS) under controlled conditions. Solvent polarity significantly affects reaction kinetics: polar aprotic solvents (e.g., DMF) enhance electrophile stability but may increase side reactions, while non-polar solvents (e.g., CCl₄) improve regioselectivity . Monitor reaction progress via GC-MS or HPLC to optimize stoichiometry and temperature (typically 0–50°C).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR) .

- GC-MS or HPLC (≥95% purity threshold) to detect trace impurities like dehalogenated byproducts .

- Elemental analysis (C, H, Br, F) to validate stoichiometry.

- FT-IR to identify functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxymethyl group .

- Spill Management : Neutralize with activated carbon or vermiculite; avoid aqueous solutions to prevent halogen acid release .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization reactions (e.g., Suzuki coupling)?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian, ORCA) to map electrostatic potential surfaces and identify electron-deficient positions (e.g., bromine as a directing group).

- Compare activation energies for competing reaction pathways (e.g., meta vs. para substitution post-bromine displacement) .

- Validate predictions with experimental kinetic studies (e.g., time-resolved NMR) .

Q. What strategies resolve contradictions in reaction outcomes when modifying the methoxymethyl group?

- Methodological Answer :

- Controlled hydrolysis : Use acidic conditions (H₂SO₄/H₂O) to convert methoxymethyl to hydroxymethyl, then compare reactivity .

- Isotopic labeling (e.g., ²H/¹³C in the methoxymethyl group) to trace mechanistic pathways via MS/MS .

- Cross-comparison with analogues (e.g., ethoxymethyl or tert-butyl derivatives) to isolate steric/electronic effects .

Q. How does the compound’s stability under photolytic or thermal stress impact its utility in materials science?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess decomposition thresholds (typically >150°C for aryl halides) .

- UV-Vis Spectroscopy : Monitor degradation products under UV exposure (λ = 254–365 nm) .

- Applications : Its stability makes it suitable as a photoacid generator precursor or crosslinking agent in polymer chemistry .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.